molecular formula C7H4O2S B1472826 4-Ethynylthiophene-2-carboxylic acid CAS No. 1935990-01-4

4-Ethynylthiophene-2-carboxylic acid

Cat. No. B1472826
CAS RN: 1935990-01-4
M. Wt: 152.17 g/mol
InChI Key: DWUZKPVSZDTHMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Ethynylthiophene-2-carboxylic acid is C7H4O2S . Its molecular weight is 152.17 .


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.40±0.1 g/cm3 . Its boiling point is predicted to be 318.5±27.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Molecular Synthons and Photoexcited State Dynamics

4-Ethynylthiophene-2-carboxylic acid and its derivatives have found utility in the preparation of molecular synthons with metal-metal quadruple bonds, exhibiting unique molecular and electronic structures. These compounds, through their extended conjugation and interaction with metal orbitals, display significant color due to metal-to-ligand charge transfer transitions. This property is critical for applications involving photoexcited state dynamics, where the electron delocalization over ligands plays a pivotal role. For instance, complexes incorporating 5-ethynylthiophene-2-carboxylate ligands have been characterized by their photophysical properties, demonstrating potential for use in materials science and molecular engineering (Brown-Xu et al., 2013).

Optical Properties and Liquid Crystal Behavior

Compounds synthesized from this compound and its derivatives have been studied for their optical properties and potential in creating liquid crystal materials. For example, the synthesis and characterization of symmetric, conjugated ethynylarene-based rigid rods with terminal carboxylate groups have revealed insights into their absorption, emission, and phase behavior, showcasing their application in advanced material science, particularly in areas requiring specific optical properties and stability in liquid crystal phases (Fasina et al., 2005).

Fluorescent Dipoles and Cross-Conjugated Systems

4-Ethynylthiophene-2-carboxylate derivatives have been employed to construct mesomeric betaines that act as fluorescent dipoles. These compounds, featuring quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrate unique cross-conjugated systems. The frontier orbital profiles of these mesomeric betaines confirm their classification and potential for applications in fluorescent materials and sensors, with specific focus on the delocalization of the electron over the spacer and carboxylate group (Smeyanov et al., 2017).

Dye-Sensitized Solar Cells and Photovoltaic Applications

The incorporation of this compound derivatives in the design of porphyrin-based sensitizers for dye-sensitized solar cells (DSSCs) illustrates another pivotal application. These sensitizers, engineered to overcome issues like aggregation tendency and limited visible range absorption, have shown significant enhancements in power conversion efficiency. The strategic placement of π-conjugated spacers, such as 4-ethynylthiophene, between the porphyrin macrocycle and anchoring carboxylic acid, highlights the importance of molecular design in improving the photovoltaic performance of DSSCs (Krishna et al., 2017).

Antimicrobial and Antioxidant Properties

Furthermore, this compound derivatives have been explored for their biological activities, including antimicrobial and antioxidant properties. The synthesis of lignan conjugates via cyclopropanation using thiophene-2-carboxylic acid derivatives has led to compounds demonstrating significant bioactivity, further broadening the scope of applications of these compounds in pharmaceutical and medicinal chemistry (Raghavendra et al., 2016).

properties

IUPAC Name

4-ethynylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUZKPVSZDTHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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